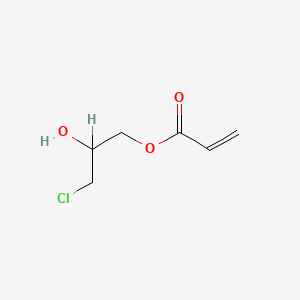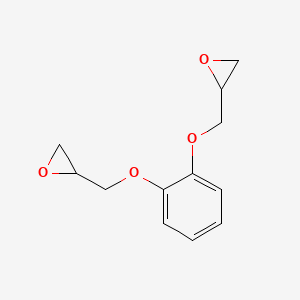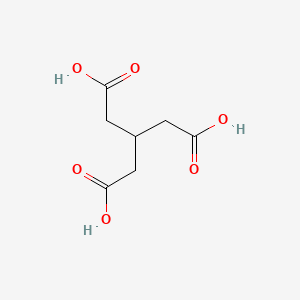
3-(Carboxymethyl)pentanedioic acid
Vue d'ensemble
Description
3-(Carboxymethyl)pentanedioic acid is a chemical compound with the molecular formula C7H10O6 and a molecular weight of 190.15 . It is a powder with a melting point of 127-128°C .
Molecular Structure Analysis
The molecular structure of 3-(Carboxymethyl)pentanedioic acid consists of a pentanedioic acid backbone with a carboxymethyl group attached to the third carbon . The InChI code for this compound is 1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-(Carboxymethyl)pentanedioic acid is a powder with a melting point of 127-128°C . It has a molecular weight of 190.15 . The compound has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Anticancer Research
Studies on cinnamic acid derivatives, which share a core structure with 3-(Carboxymethyl)pentanedioic acid, have shown significant potential in anticancer research. These compounds have been evaluated for their antitumor efficacy due to their ability to undergo various chemical reactions, making them valuable in medicinal research as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
Carboxymethyl chitosan, which can be derived from chitosan by introducing carboxymethyl groups, illustrates the versatility of carboxymethylated compounds in biomedical applications. This derivative exhibits improved solubility, biocompatibility, and has been used in hydrogels, wound healing, tissue engineering, drug delivery, and biosensors. Its enhanced properties over chitosan make it a promising candidate for various biomedical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Environmental and Materials Science
Perfluorinated acids, including carboxylates such as 3-(Carboxymethyl)pentanedioic acid, have been subjects of environmental studies due to their persistence and bioaccumulation concerns. The environmental behavior, bioaccumulation potential, and regulatory criteria for such compounds have been critically reviewed to understand their impact and manage their use and disposal (Conder, Hoke, de Wolf, Russell, & Buck, 2008). Additionally, the microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids, has been examined to mitigate environmental impacts (Liu & Mejia Avendaño, 2013).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids on microbes utilized in fermentative production processes highlight the chemical’s role in biotechnology research. Understanding how carboxylic acids like 3-(Carboxymethyl)pentanedioic acid affect microbial cells is crucial for developing robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
3-(carboxymethyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQMCAWQYSNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275679 | |
| Record name | 3-(carboxymethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)pentanedioic acid | |
CAS RN |
57056-39-0 | |
| Record name | NSC23786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(carboxymethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1620333.png)
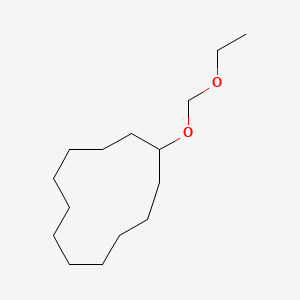

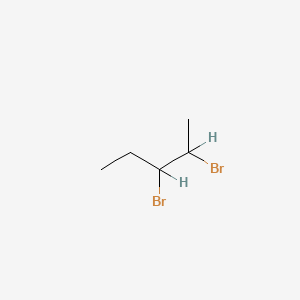
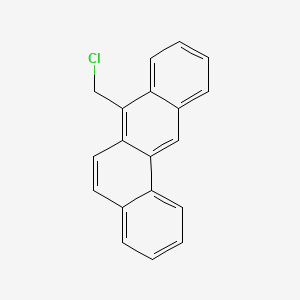
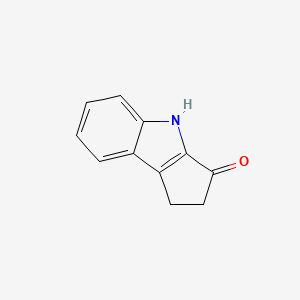
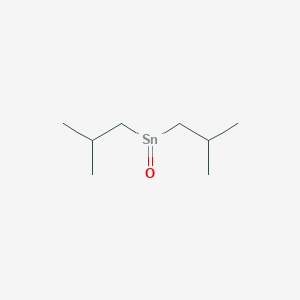
![Piperidine, 1-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1620346.png)
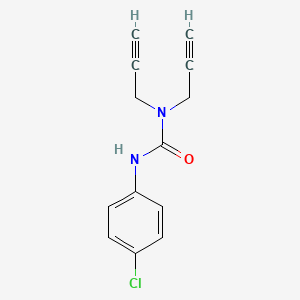
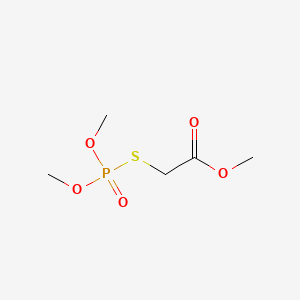
![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)
